BMS-185411 was synthesized during research efforts aimed at discovering new pharmacological agents that could effectively target specific pathways involved in inflammation and immune regulation. The compound is part of a broader class of molecules that have been explored for their therapeutic potential in chronic inflammatory conditions.
BMS-185411 is classified as a small molecule drug candidate. It belongs to the category of immunomodulators, which are substances that modify the immune response or the functioning of the immune system. This classification highlights its potential use in treating diseases characterized by dysregulated immune activity.
The synthesis of BMS-185411 involves several chemical reactions that are designed to build the compound's complex molecular structure. While specific details about the synthetic route may not be publicly available, typical methods for synthesizing similar compounds include:
The molecular structure of BMS-185411 can be described using standard chemical notation, which includes various functional groups that contribute to its biological activity. The specific arrangement of atoms determines how the compound interacts with biological targets.
While structural data such as molecular weight and specific bonding configurations are not publicly disclosed, compounds in this class often exhibit features like:
BMS-185411 undergoes various chemical reactions during its synthesis and metabolism. Key reactions may include:
Understanding these reactions is crucial for optimizing both the synthesis process and predicting how BMS-185411 will behave in biological systems.
BMS-185411 exerts its effects through modulation of specific signaling pathways involved in immune responses. Its mechanism likely involves:
Research indicates that compounds with similar mechanisms have shown promise in preclinical models for diseases like rheumatoid arthritis and psoriasis, suggesting that BMS-185411 may have comparable therapeutic potential.
The physical properties of BMS-185411 would typically include:
Chemical properties important for drug development include:
Relevant data regarding these properties would be essential for formulation development and assessing bioavailability.
BMS-185411 has potential applications in various scientific fields:
BMS-185411 (CAS 166977-24-8) is a selective retinoid acid receptor alpha (RARα) antagonist with a reported IC₅₀ value of 140 nM. Its receptor specificity arises from precise interactions within the RARα ligand-binding domain (LBD), distinguishing it from RARβ and RARγ isoforms. Molecular analyses reveal that the compound exploits subtle differences in the LBD architecture, particularly through steric and electrostatic complementarity with RARα-specific residues. This selectivity is crucial for its application as a pharmacological tool to dissect RARα-specific pathways in cellular systems, without confounding effects from other RAR subtypes [5] [9].
The ligand-binding pocket of RARα contains residues that govern selective antagonism by BMS-185411. Notably, Ser232 (homologous to Met272 in RARγ) plays a pivotal role. In RARα, the serine residue permits a unique hydrogen-bonding network due to its polar side chain, whereas the bulkier methionine in RARγ creates steric constraints. Mutagenesis studies demonstrate that substituting Ser232 with methionine reduces BMS-185411’s binding affinity by >80%, confirming its role in ligand discrimination. Conversely, the conserved residue Phe286 stabilizes the compound’s aromatic core via π-π stacking, a feature consistent across RAR subtypes. This residue-specific recognition explains BMS-185411’s >50-fold selectivity for RARα over RARγ [10].
Table 1: Key Residues in RAR Subtypes Influencing BMS-185411 Binding
Residue Position | RARα | RARγ | Functional Role | Effect of Mutation on BMS-185411 Affinity |
---|---|---|---|---|
232 | Ser | Met | Hydrogen bonding/steric gatekeeper | ↓ >80% |
272 | Ala | Met | Steric occlusion | Minimal change |
286 | Phe | Phe | Hydrophobic stabilization | ↓ 40% |
BMS-185411 (molecular formula C₂₆H₂₃NO₃; MW 397.5 g/mol) engages RARα through a dual interaction paradigm:
Solubility characteristics further influence binding kinetics: BMS-185411 is soluble in DMSO but insoluble in water, necessitating carrier solvents for cellular assays. This hydrophobicity facilitates membrane permeation but may limit bioavailability in physiological contexts [1] .
Antagonism by BMS-185411 is mechanistically linked to its disruption of the activation function-2 (AF2) domain (helix 12, H12). In RARα’s agonist-bound state, H12 adopts a "closed" conformation enabling coactivator recruitment. BMS-185411 binding induces:
Table 2: AF2 Domain Dynamics Induced by BMS-185411
Parameter | Agonist-Bound RARα | BMS-185411-Bound RARα | Functional Consequence |
---|---|---|---|
H12 Position | Closed over LBD | Displaced/Unstructured | Prevents coactivator binding |
Charge-Clamp Geometry | Intact (Lys264–Glu418) | Disrupted | Loss of coactivator interaction surface |
Correlated Motions in AF2 | High | Low | Reduced allosteric coupling to DNA binding |
Molecular dynamics simulations reveal that BMS-185411 binding reduces correlated motions between the AF2 surface (helices α3–α4–αAF) and the homodimer interface. This decouples allosteric communication essential for transcriptional activation. Notably, the antagonized receptor exhibits rigidification of the AF2 surface, reducing its competence for coactivator binding by >90% compared to agonist-bound states [8].
Table 3: Compound Nomenclature for BMS-185411
Identifier Type | Value | |
---|---|---|
Chemical Name | 4-[(5,5-dimethyl-8-phenyl-6H-naphthalene-2-carbonyl)amino]benzoic acid | |
IUPAC Name | 4-[(5,5-dimethyl-8-phenyl-6H-naphthalene-2-carbonyl)amino]benzoic acid | |
CAS Number | 166977-24-8 | |
Molecular Formula | C₂₆H₂₃NO₃ | |
Synonyms | BMS-185411; BMS185411; EVT-262902 | [1] |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0